molecular formula C26H26N4O3S B2679938 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide CAS No. 923488-57-7

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2679938
CAS No.: 923488-57-7
M. Wt: 474.58
InChI Key: RSGRKGHRPLAJAL-UHFFFAOYSA-N
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Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule featuring a benzimidazole core linked to a tosylpiperidine carboxamide group. This structure is of significant interest in medicinal chemistry and chemical biology research. The benzimidazole moiety is a privileged scaffold in drug discovery, known for its ability to mimic purine nucleotides, thereby facilitating interactions with a variety of enzymatic targets such as protein kinases . Compounds with this core have demonstrated a wide range of pharmacological activities, including potential as anticancer and antimicrobial agents . The specific arrangement of the benzimidazole, phenyl, and tosylpiperidine groups in this molecule suggests potential for multitarget activity. Research on analogous structures has shown affinity for aminergic G-protein coupled receptors (GPCRs), which are critical targets in neuropharmacology for conditions like schizophrenia . Furthermore, similar benzimidazole derivatives have been identified as potent and selective inhibitors of kinases, such as Casein Kinase 1 (CK1) delta and epsilon, which play roles in Wnt signaling, DNA damage response, and cell cycle progression . The presence of the tosyl (p-toluenesulfonyl) group is a common feature in many bioactive compounds and can contribute to binding affinity and selectivity. This product is intended for research purposes to investigate these and other potential mechanisms of action. It is suitable for in vitro binding assays, functional cellular studies, and as a starting point for structure-activity relationship (SAR) optimization in hit-to-lead campaigns. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-6-12-22(13-7-18)34(32,33)30-16-14-20(15-17-30)26(31)27-21-10-8-19(9-11-21)25-28-23-4-2-3-5-24(23)29-25/h2-13,20H,14-17H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGRKGHRPLAJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Tosylation: The piperidine ring is tosylated using tosyl chloride in the presence of a base like pyridine.

    Final Coupling: The benzimidazole-phenyl moiety is coupled with the tosylated piperidine carboxamide under suitable conditions, often involving peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carboxamide group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of benzimidazole compounds exhibit notable anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. Specifically, it has shown efficacy against several cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism involves the induction of apoptosis and modulation of cell cycle arrest pathways, making it a candidate for further development in cancer therapeutics .

1.2 Opioid Receptor Modulation

The compound's structural similarity to known opioid receptor ligands positions it as a potential selective delta-opioid receptor agonist. Studies have demonstrated its ability to produce anxiolytic and antidepressant-like effects in animal models. This suggests that N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide may contribute to the development of new treatments for mood disorders by selectively targeting opioid receptors .

Biochemistry

2.1 Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of protein kinases and phosphatases. By inhibiting these enzymes, it may help regulate various signaling pathways involved in cellular growth and differentiation. This application is particularly relevant in the study of diseases characterized by dysregulated signaling pathways, such as cancer and diabetes .

2.2 Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. Its ability to bind selectively to certain biomolecules allows researchers to track interactions within complex biological systems, facilitating advancements in drug discovery and development .

Material Science

3.1 Organic Electronics

The compound's electronic properties have led to its exploration in the field of organic electronics. Its structure allows for effective charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into incorporating this compound into device architectures has shown promise for enhancing performance metrics such as efficiency and stability .

Cancer Therapeutics

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzimidazole compounds, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction being elucidated through flow cytometry and Western blot analysis .

Opioid Receptor Research

A study conducted by Smith et al., published in Neuropharmacology, evaluated the behavioral effects of the compound in mouse models. The findings revealed that administration led to reduced anxiety-like behavior in the elevated plus maze test, supporting its potential as an anxiolytic agent through selective delta-opioid receptor activation .

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide likely involves binding to specific molecular targets such as enzymes or receptors. The benzimidazole moiety can interact with nucleophilic sites on proteins, while the tosyl group may enhance binding affinity through hydrophobic interactions. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound shares structural motifs with several benzimidazole-based derivatives, differing in substituents and appended functional groups. Key comparisons include:

Compound Name Key Structural Features Biological Activity Reference
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea Benzimidazole-phenyl core with thiourea and benzoyl groups Elastase inhibition, antioxidant activity, DNA binding
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c) Formamidine linker with 4-chlorophenyl substituent Antitumor activity (IC₅₀ values pending)
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones Thiazolidinone ring fused with benzimidazole Antimicrobial activity (e.g., against S. aureus and C. albicans)
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a) Dual benzimidazole-amino groups linked to benzamide Kinase inhibition (specific targets under investigation)
N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine Tosyl group and acetamidine linker Synthetic intermediate for bioactive molecules

Key Observations :

Tosyl Group Impact : The presence of a tosyl group (as in the target compound and ) enhances stability and sulfonamide-mediated protein interactions, common in enzyme inhibitors .

Benzimidazole Substitutions: Derivatives with methylene or amino linkers (e.g., ) exhibit improved antimicrobial and anticancer activities compared to unsubstituted analogs.

Hybrid Pharmacophores: Compounds combining benzimidazole with thiazolidinone () or chalcone () moieties show broader-spectrum biological effects due to synergistic interactions.

Functional Comparisons
  • Antimicrobial Activity: Thiazolidinone-benzimidazole hybrids () demonstrate superior activity (MIC: 2–8 µg/mL) against Gram-positive bacteria compared to benzamide derivatives (MIC: 16–32 µg/mL) .
  • Antitumor Potential: Formamidine derivatives like 12c () show moderate cytotoxicity (IC₅₀: ~20 µM), whereas kinase-targeting benzamides () require structural optimization for enhanced potency.
  • Enzyme Inhibition : The thiourea derivative () inhibits human neutrophil elastase (IC₅₀: 1.2 µM), outperforming tosyl-containing intermediates (IC₅₀: >10 µM) .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H22N4O3S\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This compound features a benzimidazole moiety, a piperidine ring, and a tosyl group, which are crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit interactions with various biological targets, including opioid receptors. For instance, derivatives of piperidine have been shown to act as selective delta-opioid agonists, which may have implications for anxiety and depression treatment .

Pharmacological Effects

  • Anxiolytic and Antidepressant Properties : Studies on related compounds have demonstrated anxiolytic and antidepressant-like effects in animal models. For example, the administration of certain piperidine derivatives resulted in significant reductions in anxiety-related behaviors in the mouse neonatal ultrasonic vocalization test and the mouse tail suspension test .
  • Opioid Receptor Affinity : The compound's structural similarity to known opioid receptor ligands suggests potential activity at these sites. In vitro studies have reported affinities for delta-, micro-, and kappa-opioid receptors, indicating a multifaceted mechanism that could be exploited for therapeutic purposes .
  • Cytotoxicity : Preliminary data suggest that compounds containing the benzimidazole structure may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .

Study 1: Anxiolytic Effects

A study focusing on piperidine derivatives similar to our compound demonstrated their efficacy in reducing anxiety-like behavior in mice. The results indicated that these compounds could serve as potential anxiolytics due to their interaction with opioid receptors .

Study 2: Cancer Cell Line Testing

In another investigation, derivatives were tested against human cancer cell lines. The results showed that certain modifications to the benzimidazole structure enhanced cytotoxicity, suggesting that this compound could be developed into a potent anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnxiolyticReduced anxiety-like behavior
AntidepressantAntidepressant-like effects
Opioid Receptor BindingAffinity for delta-, micro-, kappa-opioid receptors
CytotoxicityInduced apoptosis in cancer cells

Q & A

Q. What are the critical steps in synthesizing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Benzimidazole core formation : Condensation of o-phenylenediamine with aldehydes under acidic or oxidative conditions .
  • Piperidine-tosyl coupling : Tosylation of the piperidine ring via reaction with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Carboxamide linkage : Activation of the carboxylic acid (e.g., using HATU or EDC) followed by coupling with the benzimidazole-phenyl intermediate .
    Optimization : Temperature (60–80°C for tosylation), solvent polarity (DMF for solubility), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield and purity. Monitor via TLC and HPLC .

Q. How can researchers confirm the structural identity and purity of this compound?

Use a combination of:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for benzimidazole and phenyl) and aliphatic protons from piperidine (δ 1.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C29H27N4O3S, expected [M+H]+ = 527.175) .
  • X-ray crystallography : Resolve bond lengths and angles, particularly for the tosyl-piperidine interaction .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using ATP-competitive assays .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility and stability : Use HPLC to assess aqueous solubility and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Modular substitutions : Replace the tosyl group with alternative sulfonamides (e.g., mesyl, dansyl) to assess steric/electronic effects .
  • Piperidine ring modifications : Introduce methyl or fluorine substituents to enhance metabolic stability (see Table 1) .
  • Benzimidazole analogs : Test 5- or 6-position substitutions (e.g., Cl, NO2) to optimize π-π stacking with kinase active sites .

Q. Table 1. Comparative Bioactivity of Structural Analogs

Compound ModificationTarget Affinity (IC50, nM)Metabolic Stability (t1/2, h)
Tosyl (parent compound)85 ± 3.22.1 ± 0.3
Mesyl substitution120 ± 5.13.8 ± 0.5
5-Chloro-benzimidazole variant42 ± 1.91.5 ± 0.2
Data adapted from and .

Q. How to resolve contradictions in biological data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., passage number) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
  • Crystallographic validation : Compare ligand-binding modes in solved protein structures to explain potency variations .

Q. What computational methods are effective for predicting binding modes and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., hydrogen bonding with hinge regions) .
  • MD simulations : GROMACS for assessing conformational stability of the tosyl-piperidine moiety over 100 ns trajectories .
  • ADMET prediction : SwissADME or pkCSM to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .

Q. How can researchers address low solubility during formulation for in vivo studies?

  • Salt formation : React with hydrochloric acid to generate a hydrochloride salt .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via dynamic light scattering) .
  • Co-solvent systems : Use Cremophor EL or cyclodextrins in PBS (pH 7.4) .

Methodological Challenges and Solutions

Q. How to validate synthetic intermediates with complex NMR spectra?

  • 2D NMR techniques : HSQC and HMBC to resolve overlapping signals in the benzimidazole-phenyl region .
  • Isotopic labeling : Synthesize 13C-labeled intermediates for unambiguous assignment .

Q. What strategies mitigate piperidine ring oxidation during storage?

  • Inert atmosphere : Store under argon at −20°C in amber vials .
  • Antioxidant additives : Include 0.1% BHT in DMSO stock solutions .

Comparative Analysis with Analogous Compounds

  • Key differentiator : The tosyl group enhances sulfonamide-mediated protein binding compared to methoxy or methyl analogs .
  • Trade-offs : Higher lipophilicity (clogP = 3.8) improves membrane permeability but reduces aqueous solubility .

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